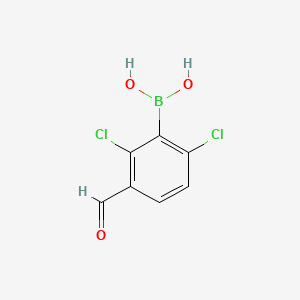

2,6-Dichloro-3-formylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-3-formylphenylboronic acid is a boronic acid derivative with the molecular formula C₇H₅BCl₂O₃ and a molecular weight of 218.83 g/mol . This compound is characterized by the presence of two chlorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group. It is primarily used in organic synthesis and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-formylphenylboronic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction is carried out under mild conditions, making it suitable for a variety of substrates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-3-formylphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2,6-Dichloro-3-carboxyphenylboronic acid.

Reduction: 2,6-Dichloro-3-hydroxyphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,6-Dichloro-3-formylphenylboronic acid has a wide range of applications in scientific research:

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-3-formylphenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds . The compound’s interactions with molecular targets can modulate their activity, leading to various biological effects.

Comparación Con Compuestos Similares

2,6-Dichloro-3-formylphenylboronic acid can be compared with other similar compounds, such as:

3-Formylphenylboronic acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

2,6-Difluorophenylboronic acid: Contains fluorine atoms instead of chlorine, which can influence its reactivity and stability.

2,6-Dichloro-3-methylphenylboronic acid: Has a methyl group instead of a formyl group, affecting its chemical properties and applications.

The presence of chlorine atoms and a formyl group in this compound makes it unique and versatile for various synthetic and research applications.

Actividad Biológica

2,6-Dichloro-3-formylphenylboronic acid (DCFPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

DCFPBA is characterized by its ability to form stable complexes with various molecular targets, particularly through interactions with diols and Lewis bases. This property allows DCFPBA to engage in reversible covalent bonding, which is crucial in the design of enzyme inhibitors and other biologically active compounds .

Key Reactions:

- Oxidation : Converts the formyl group into a carboxylic acid.

- Reduction : Reduces the formyl group to an alcohol.

- Substitution : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Applications

DCFPBA has been investigated for various biological applications:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including proteases involved in viral infections such as SARS-CoV-2 and Dengue virus. Its structural modifications have been linked to enhanced inhibitory activity against these targets .

- Antimicrobial Activity : Research indicates that DCFPBA exhibits antimicrobial properties against a range of pathogens, including Candida albicans, Escherichia coli, and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that it may be more effective than existing antifungal agents like Tavaborole .

- Cancer Therapy : DCFPBA is being explored as a potential candidate for boron-based drugs in cancer therapy, leveraging its ability to interact with biological macromolecules .

Case Study 1: Inhibition of Viral Proteases

A study highlighted the effectiveness of DCFPBA derivatives in inhibiting the NS3-NS2B serine protease of Dengue virus. Modifications such as the introduction of methyl or dichloro groups significantly improved inhibitory potency, demonstrating structure-activity relationships critical for drug design .

| Compound | IC50 (μM) | Notes |

|---|---|---|

| DCFPBA | 38.5 | Effective against DENV protease |

| 3-Methyl Derivative | 18.5 | Improved activity observed |

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of DCFPBA against various bacterial strains. The results indicated that DCFPBA exhibited moderate to high activity against Aspergillus niger and Bacillus cereus, with MIC values lower than those observed for standard treatments .

| Pathogen | MIC (μg/mL) | Comparison to Tavaborole |

|---|---|---|

| Candida albicans | 32 | Similar |

| Escherichia coli | 16 | Lower |

| Bacillus cereus | 8 | More effective |

Propiedades

IUPAC Name |

(2,6-dichloro-3-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQRUQWEJZRMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)C=O)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656958 |

Source

|

| Record name | (2,6-Dichloro-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-87-4 |

Source

|

| Record name | (2,6-Dichloro-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.